molecular formula C10H11Cl2NO4S2 B2773124 3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide CAS No. 874788-09-7

3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide

Cat. No. B2773124
M. Wt: 344.22
InChI Key: MINBKYIGERUEJW-UHFFFAOYSA-N
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Description

The compound “(1,1-dioxo-1lambda6-thiolan-3-yl)urea” has a CAS Number of 17153-60-5 and a molecular weight of 178.21 . Another related compound, “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide”, has a CAS Number of 743444-54-4 and a molecular weight of 220.29 .


Molecular Structure Analysis

The InChI code for “(1,1-dioxo-1lambda6-thiolan-3-yl)urea” is 1S/C5H10N2O3S/c6-5(8)7-4-1-2-11(9,10)3-4/h4H,1-3H2,(H3,6,7,8) . For “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide”, the InChI code is 1S/C8H16N2O3S/c1-2-9-5-8(11)10-7-3-4-14(12,13)6-7/h7,9H,2-6H2,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

“(1,1-dioxo-1lambda6-thiolan-3-yl)urea” has a melting point of 195-200°C and is stored at room temperature . “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide” also has similar storage conditions .

Scientific Research Applications

Oxidative Conversion of Thiols

Research by Veisi, Ghorbani‐Vaghei, and Mahmoodi (2011) demonstrates the use of related sulfonamide compounds in the oxidative conversion of thiols and disulfides to sulfonyl chlorides. This process is crucial for synthesizing aryl or heteroarylsulfonyl chlorides, which are important in creating sulfonamides prevalent in biologically active compounds. This methodology is valued for its mild reaction conditions and broad substrate scope, offering a practical approach to sulfonamide synthesis (Veisi, Ghorbani‐Vaghei, & Mahmoodi, 2011).

Fluorescent Probe Development

Wang et al. (2012) explored the development of a reaction-based fluorescent probe using a sulfonamide group for selective discrimination of thiophenols over aliphatic thiols. This research is significant in chemical, biological, and environmental sciences for detecting toxic benzenethiols and biologically active aliphatic thiols, highlighting the role of sulfonamides in creating sensitive and selective detection techniques (Wang et al., 2012).

Carbonic Anhydrase Inhibition

Sethi, Verma, Tanc, Carta, and Supuran (2013) synthesized benzene sulfonamide derivatives to inhibit carbonic anhydrase (CA) isoforms, demonstrating the pharmaceutical application of sulfonamides. Their work showcases the potential of sulfonamides in developing inhibitors for various CA isoforms, which is crucial for treating conditions like glaucoma, edema, and epilepsy (Sethi et al., 2013).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the specific compound .

properties

IUPAC Name

3,4-dichloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO4S2/c11-9-2-1-8(5-10(9)12)19(16,17)13-7-3-4-18(14,15)6-7/h1-2,5,7,13H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINBKYIGERUEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide

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